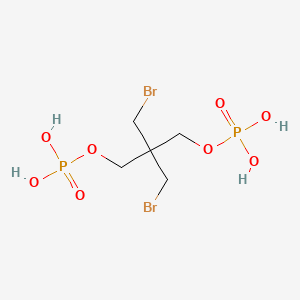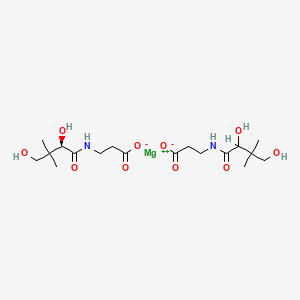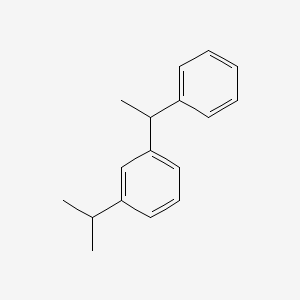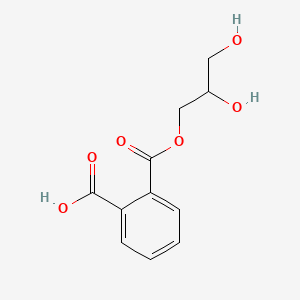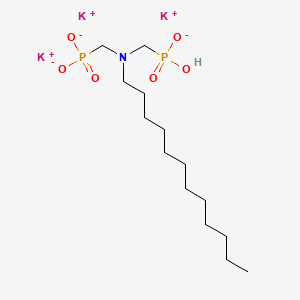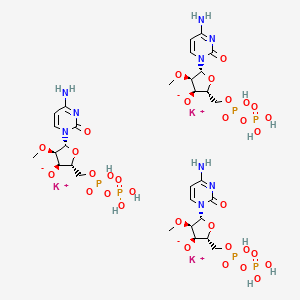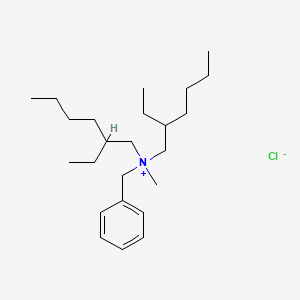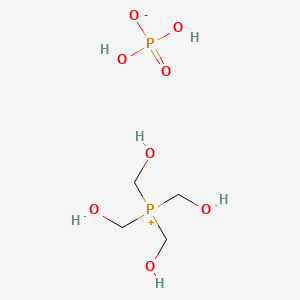
Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate is an organophosphorus compound known for its applications in various fields, including chemistry, biology, and industry. It is a white, water-soluble salt that has garnered interest due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate can be synthesized by treating phosphine with formaldehyde in the presence of hydrochloric acid. The reaction proceeds as follows:
PH3+4H2C=O+HCl→[P(CH2OH)4]Cl
This reaction yields tetrakis(hydroxymethyl)phosphonium chloride, which can then be converted to the dihydrogen phosphate form through further reactions .
Industrial Production Methods
In industrial settings, the synthesis of tetrakis(hydroxymethyl)phosphonium compounds often involves the use of high-concentration phosphine in off-gas streams. The reaction is catalyzed by copper chloride (CuCl2) and conducted at a reaction temperature of 60°C . This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxide derivatives.
Reduction: It can be reduced to form phosphine.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide (NaOH) for reduction and various oxidizing agents for oxidation. The reactions are typically conducted under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include tris(hydroxymethyl)phosphine and phosphine oxide derivatives, which have applications in various fields .
Scientific Research Applications
Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate exerts its effects involves its ability to react with primary and secondary amines of various amino acids. This reaction forms stable complexes that can be used in various applications, such as cell encapsulation and drug delivery . The compound’s ability to form covalent bonds with amines makes it a versatile cross-linking agent in protein-based materials .
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(hydroxymethyl)phosphonium chloride
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tris(hydroxymethyl)phosphine
Uniqueness
Tetrakis(hydroxymethyl)phosphonium dihydrogen phosphate is unique due to its specific chemical structure, which allows it to form stable complexes with a wide range of biomolecules. This property makes it particularly useful in applications requiring stable and biocompatible materials .
Properties
CAS No. |
34762-86-2 |
|---|---|
Molecular Formula |
C4H14O8P2 |
Molecular Weight |
252.10 g/mol |
IUPAC Name |
dihydrogen phosphate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C4H12O4P.H3O4P/c5-1-9(2-6,3-7)4-8;1-5(2,3)4/h5-8H,1-4H2;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
VSILTKFIPVZOAK-UHFFFAOYSA-M |
Canonical SMILES |
C(O)[P+](CO)(CO)CO.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
